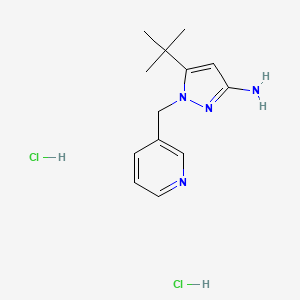
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride
Übersicht
Beschreibung
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory and anticancer activities, as well as its interactions with various biological targets.
- Molecular Formula : C13H18N4
- Molecular Weight : 230.31 g/mol
- CAS Number : 1804128-31-1
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anticancer applications.
Anti-inflammatory Properties
The compound has been shown to interact with key enzymes involved in inflammatory processes, such as:
- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 leads to decreased production of pro-inflammatory mediators like prostaglandins.
- Inducible Nitric Oxide Synthase (iNOS) : Modulation of iNOS activity affects nitric oxide production, which is crucial in inflammatory responses.
These interactions result in the modulation of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis and cell cycle arrest |
| NCI-H460 | 12.50 | Inhibits proliferation |
| HepG2 | 42.30 | Induces apoptosis |
The compound's ability to induce apoptosis and inhibit cell proliferation underscores its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Researchers administered varying doses of the compound in a murine model of inflammation, observing a significant reduction in TNF-α levels compared to control groups.
- Cytotoxicity Assessment :
- In vitro studies demonstrated that the compound effectively inhibited the growth of MCF7 and NCI-H460 cancer cell lines, with IC50 values indicating significant potency against these cells.
The biological activity of this compound is attributed to its structural features that facilitate binding to target enzymes:
- The tert-butyl group enhances lipophilicity, improving membrane permeability.
- The pyridine moiety may contribute to specific interactions with enzyme active sites.
Eigenschaften
IUPAC Name |
5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10;;/h4-8H,9H2,1-3H3,(H2,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYAILTXIIRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















